molecular formula C24H21ClN4O4 B1663745 Vatalanib succinate CAS No. 212142-18-2

Vatalanib succinate

Cat. No. B1663745
M. Wt: 464.9 g/mol
InChI Key: LLDWLPRYLVPDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vatalanib succinate is a potent VEGFR, PDGFR-β, c-Kit, c-Fms, and aromatase inhibitor . It is being studied as a possible treatment for several types of cancer, particularly cancer that is at an advanced stage or has not responded to chemotherapy .


Synthesis Analysis

A series of novel substituted 1,2,3-benzotriazines based on the structures of vatalanib succinate (PTK787) and vandetanib (ZD6474) were designed and synthesized . The antiproliferative effects of these compounds were tested on microvascular endothelial cells (MVECs) using the MTT assay .


Molecular Structure Analysis

The molecular formula of Vatalanib succinate is C24H21ClN4O4 . The exact mass is 464.13 and the molecular weight is 464.910 .


Chemical Reactions Analysis

Vatalanib succinate is a potent VEGFR inhibitor with IC50 values of 37 nM and 77 nM for VEGFR-2 and -1, respectively . It inhibits proliferation, migration, and survival of HUVECs in vitro and inhibits growth, vascularization, and metastasis of tumors expressing VEGFR in mouse models .


Physical And Chemical Properties Analysis

Vatalanib succinate is a white to light yellow to light orange powder to crystal . .

Safety And Hazards

Vatalanib succinate is intended for research and development use by, or directly under the supervision of, a technically qualified individual . More detailed safety data can be found in the Safety Data Sheet .

Future Directions

Vatalanib succinate has shown potential as a regulator of AD pathology . It has been well tolerated as a second-line therapy and resulted in a favorable 6-month survival rate in patients with metastatic pancreatic cancer, compared with historic controls .

properties

IUPAC Name

butanedioic acid;N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4.C4H6O4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;5-3(6)1-2-4(7)8/h1-12H,13H2,(H,23,25);1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDWLPRYLVPDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175445
Record name Vatalanib succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vatalanib succinate

CAS RN

212142-18-2
Record name Vatalanib succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212142-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vatalanib succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212142182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vatalanib succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chloranilino)-4-(4-pyridylmethyl)-phthalazin, Succinat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VATALANIB SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5FUB77031
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vatalanib succinate
Reactant of Route 2
Reactant of Route 2
Vatalanib succinate
Reactant of Route 3
Vatalanib succinate
Reactant of Route 4
Reactant of Route 4
Vatalanib succinate
Reactant of Route 5
Vatalanib succinate
Reactant of Route 6
Vatalanib succinate

Citations

For This Compound
38
Citations
NE Scott, LA Thomas, N Serradell, J Bolos… - Drugs of the …, 2007 - access.portico.org
Background The licensing of bevacizumab (Avastin®; Genentech, Roche) for patients with metastatic colorectal cancer (8) confirmed angiogenesis as being central to tumor growth and …
Number of citations: 2 access.portico.org
A Agent - Drugs of the Future, 2007
Number of citations: 0
JL Lv, R Wang, D Liu, G Guo, YK Jing, LX Zhao - Molecules, 2008 - mdpi.com
… A series of novel substituted 1,2,3-benzotriazines based on the structures of vatalanib succinate (PTK787) and vandetanib (ZD6474) were designed and synthesized. The …
Number of citations: 16 www.mdpi.com
H Kranz, K Jürgens, M Pinier, J Siepmann - European Journal of …, 2009 - Elsevier
… Vatalanib succinate was used throughout this study as a poorly water-soluble model drug. For the most promising formulations, results were confirmed with poorly water-soluble SAG/…
Number of citations: 82 www.sciencedirect.com
H Kranz, S Gutsche - International Journal of Pharmaceutics, 2009 - Elsevier
… of vatalanib succinate at pH 6.8 after addition of 5% HP-β-CD = 5.7 mg/ml). The solubility of vatalanib succinate in 0.1… Vatalanib succinate solutions of known concentration were used to …
Number of citations: 40 www.sciencedirect.com
M Bayes, X Rabasseda, JR Prous - Methods and findings in …, 2007 - europepmc.org
… John's Wort extract; Ticagrelor, tomopenem, triplatin tetranitrate; Ulipristal acetate; Vandetanib, vatalanib succinate, vildagliptin; XK-469; ZT-1. …
Number of citations: 92 europepmc.org
J Bozzo, C Dulsat - Drugs of the Future, 2008 - access.portico.org
Melanoma is a highly aggressive, therapy-resistant malignant tumor that originates when melanocytes are injured and transformed by ultraviolet radiation, or as a consequence of …
Number of citations: 2 access.portico.org
J Siepmann, F Siepmann - International journal of pharmaceutics, 2013 - Elsevier
… The release of vatalanib succinate from pellets coated with a blend of Aquacoat ECD and Kollicoat MAE 30 D is illustrated before and after open storage at 40 C and 75% relative …
Number of citations: 52 www.sciencedirect.com
JK Gangasani, S Yarasi, VGM Naidu… - Physical Sciences …, 2022 - degruyter.com
… ZD6474 (vandetanib) 27 and PTK787 (vatalanib succinate) 26 were the basis for designing … Compared to vatalanib succinate derivative 35m could inhibit the growth of cell lines, like …
Number of citations: 1 www.degruyter.com
B Parrino, A Carbone, M Muscarella… - Journal of Medicinal …, 2014 - ACS Publications
… (8, 9) Substituted 1,2,3-benzotriazines with similar structures of vatalanib succinate (PTK787) and vandetanib (ZD6474), used in clinical trials in several types of cancer, exhibited a …
Number of citations: 56 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.